BIX02188

Descripción general

Descripción

BIX02188 is a potent and selective inhibitor of mitogen-activated protein kinase kinase 5 (MEK5). It is primarily used in scientific research to study the MEK5/extracellular signal-regulated kinase 5 (ERK5) signaling pathway. This compound was initially developed by Boehringer Ingelheim Pharmaceuticals, Inc. and has shown significant potential in various preclinical studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

BIX02188 can be synthesized through a multi-step chemical processThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure optimal yield and purity .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely published, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple purification steps, including recrystallization and chromatography, to obtain a high-purity product suitable for research applications .

Análisis De Reacciones Químicas

Types of Reactions

BIX02188 primarily undergoes substitution reactions due to the presence of various functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The reactions are typically carried out in organic solvents such as dichloromethane or dimethyl sulfoxide.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted indole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of this compound .

Aplicaciones Científicas De Investigación

Key Applications

-

Cancer Therapy

- Acute Myeloid Leukemia (AML) : BIX02188 has shown promise as a therapeutic agent for AML by inducing apoptosis in FLT3-ITD positive leukemic cell lines such as MV4-11 and MOLM-13. This suggests that targeting the MEK5/ERK5 pathway could provide a novel approach to treating this aggressive form of leukemia .

- Sensitization to Apoptosis : Research indicates that this compound can sensitize cancer cells to extrinsic apoptosis signals, enhancing the efficacy of treatments involving death receptor ligands like TRAIL (TNF-related apoptosis-inducing ligand). This sensitization was observed across various cancer types, including neuroblastoma and cervical cancer .

-

Cellular Mechanisms

- Podocyte Function : In studies examining kidney function, this compound has been shown to prevent TGFβ1-induced podocyte proliferation while not affecting apoptosis. This highlights its potential utility in renal research and therapies targeting podocyte-related diseases .

- Impact on Cancer Cell Resistance : By inhibiting the MEK5/ERK5 pathway, this compound alters the sensitivity of cancer cells to various stressors, suggesting its role in overcoming drug resistance mechanisms .

Case Study 1: AML Treatment with this compound

In a study conducted on FLT3-ITD expressing cell lines, treatment with this compound resulted in significant apoptosis induction. The results indicated that both wild-type and mutant FLT3 activated MEK5 leading to ERK5 activation; however, when treated with this compound, this activation was blocked, resulting in decreased cell viability and increased apoptosis rates .

Case Study 2: Sensitization of Cancer Cells

Another investigation focused on the sensitizing effects of this compound on various cancer cell lines resistant to TRAIL. The study found that pre-treatment with this compound enhanced TRAIL-induced apoptosis significantly compared to untreated cells. This suggests that MEK5/ERK5 inhibition could be a viable strategy to enhance the effectiveness of existing cancer therapies .

Data Summary

Mecanismo De Acción

BIX02188 exerts its effects by selectively inhibiting the catalytic activity of MEK5, which in turn prevents the phosphorylation and activation of ERK5. This inhibition disrupts the downstream signaling pathways involved in cell survival, proliferation, and differentiation. The compound’s selectivity for MEK5 over other kinases such as MEK1, MEK2, ERK1, and ERK2 makes it a valuable tool for studying the specific role of the MEK5/ERK5 pathway .

Comparación Con Compuestos Similares

Similar Compounds

XMD8-92: Another MEK5 inhibitor with a different chemical structure but similar biological activity.

TGF-β RI Kinase Inhibitor II: Inhibits the TGF-β signaling pathway, which can intersect with the MEK5/ERK5 pathway.

Uniqueness

This compound is unique due to its high selectivity for MEK5 and its ability to inhibit ERK5 phosphorylation without affecting other closely related kinases. This specificity makes it an excellent tool for dissecting the role of the MEK5/ERK5 pathway in various biological processes and diseases .

Actividad Biológica

BIX02188 is a small molecule inhibitor known for its selective inhibition of the MEK5/ERK5 signaling pathway, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and cardiovascular diseases.

This compound functions primarily as an ATP-competitive inhibitor of the MEK5 kinase, which subsequently inhibits the ERK5 pathway. The inhibition of this pathway has been associated with increased sensitivity of cancer cells to apoptosis induced by death receptor ligands such as TRAIL (TNF-related apoptosis-inducing ligand) and TNFα (tumor necrosis factor alpha) .

Key Findings:

- Cell Sensitivity : Inhibition of ERK5 by this compound sensitizes various cancer cell lines to TRAIL-induced apoptosis, indicating its potential as an adjuvant therapy in resistant cancers .

- Impact on Differentiation : Studies show that this compound alters differentiation patterns in acute myeloid leukemia (AML) cells, promoting a switch from monocytic to macrophage-like phenotypes when combined with 1,25D (calcitriol) .

Case Studies and Experimental Data

- Cancer Cell Lines : In a study involving endometrial cancer (EC) cell lines, this compound was shown to enhance the cytotoxic effects of TRAIL, indicating a critical role for ERK5 in mediating resistance to apoptosis . The results demonstrated that ERK5 inhibition led to increased levels of apoptosis markers, suggesting that targeting this pathway could be beneficial in overcoming resistance mechanisms in cancer therapy.

- Acute Myeloid Leukemia Differentiation : In HL60 and U937 AML cell lines treated with this compound, significant morphological changes consistent with macrophage differentiation were observed. This was accompanied by increased surface expression of CD11b and reduced CD14 levels, suggesting a shift in differentiation lineage due to ERK5 pathway inhibition .

- Oxidative Stress Response : this compound's role in modulating oxidative stress responses was highlighted in studies where it inhibited the activation of NRF2-dependent genes. This suggests that this compound may also have implications in diseases characterized by oxidative stress, such as cardiovascular diseases .

Data Tables

The following table summarizes the inhibitory activity and selectivity of this compound compared to other known inhibitors:

| Compound | Target | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | MEK5/ERK5 | 0.6 - 76 | High |

| BIX02189 | MEK5/ERK5 | 1 - 10 | Moderate |

| BAY-885 | ERK5 | 35 | High |

| ADTL-EI1712 | Dual ERK1/2, ERK5 | 1 | Moderate |

Note: IC50 values indicate the concentration at which the compound inhibits 50% of the target activity.

Propiedades

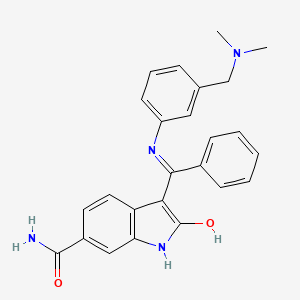

IUPAC Name |

3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-1H-indole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O2/c1-29(2)15-16-7-6-10-19(13-16)27-23(17-8-4-3-5-9-17)22-20-12-11-18(24(26)30)14-21(20)28-25(22)31/h3-14,28,31H,15H2,1-2H3,(H2,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPXKFOFEXJMBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094614-84-2 | |

| Record name | BIX-02188 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094614842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIX-02188 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y3VYY2X83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.